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5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position of the benzoic acid ring and a pyrrolidinylcarbonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom at the 5th position of the benzoic acid ring.
Carbonylation: Attachment of the pyrrolidinylcarbonyl group to the phenyl ring.
Coupling Reactions: Use of coupling reactions such as Suzuki–Miyaura coupling to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the benzoic acid group to other functional groups.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrrolidinylcarbonyl group may also play a role in modulating the compound’s activity by influencing its conformation and stability .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid: Similar structure but with the fluorine atom at a different position.
5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid: Chlorine atom instead of fluorine.
5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzamide: Amide group instead of carboxylic acid.
Uniqueness
5-Fluoro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrrolidinylcarbonyl group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
3-fluoro-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c19-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)20-6-1-2-7-20/h3-5,8-11H,1-2,6-7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJBGLKXHYGFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692102 |
Source
|
Record name | 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-59-5 |
Source
|
Record name | 5-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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